molecular formula C15H18ClNO4 B12065217 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Cat. No.: B12065217
M. Wt: 311.76 g/mol
InChI Key: IYDLJQIGEIUDGY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C14H17ClN2O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a quinoline ring substituted with chloro and methoxyethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline typically involves the reaction of 4-chloroquinoline with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation and apoptosis . The molecular targets and pathways involved in its action are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.

Biological Activity

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a synthetic compound with a quinoline backbone that has garnered attention for its significant biological activity, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClNO4, with a molecular weight of 311.76 g/mol. The compound features a chlorine atom at the 4-position and two 2-methoxyethoxy groups at the 6 and 7 positions of the quinoline ring. This unique structure contributes to its biological properties, particularly its interaction with various kinases involved in cell signaling pathways.

Kinase Inhibition

Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. The compound has shown promising results in inhibiting kinases associated with cancer progression:

  • Inhibition of PfPK6 : A study demonstrated that the compound exhibits potent inhibitory activity against Plasmodium falciparum protein kinase 6 (PfPK6), with significant implications for malaria treatment. The presence of both methoxy groups is essential for maintaining its potency; removal of these groups drastically reduced its effectiveness .
  • EGFR Inhibition : The compound also targets epidermal growth factor receptor (EGFR) tyrosine kinases, which are overexpressed in several cancers. Its ability to inhibit these receptors positions it as a potential candidate for cancer therapy .

Cytotoxic Effects

In vitro studies have reported cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 ranging from 1.83 to 4.24 µM, outperforming established drugs like sorafenib (IC50 = 6.28 µM) .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Kinase Binding : The methoxy groups enhance binding affinity to the ATP-binding pocket of kinases. Studies suggest that these groups form specific interactions that stabilize the binding and enhance inhibitory activity .
  • Impact on Signaling Pathways : By inhibiting key kinases, the compound can modulate critical signaling pathways that control cell growth and survival, making it a valuable candidate for further drug development.

Comparative Analysis

A comparative analysis of this compound with other quinoline derivatives highlights its unique advantages:

CompoundIC50 (µM)Target KinaseNotes
This compound1.83 - 4.24EGFR, PfPK6Significant cytotoxicity against HepG2
Sorafenib6.28VEGFR2Standard comparator in studies
Ki8751VariesVarious kinasesReference compound for potency comparison

Case Studies and Research Findings

Several studies have explored the potential applications of this compound in cancer therapy:

  • Cytotoxicity Study on HepG2 Cells : A study demonstrated that the compound significantly inhibited cell proliferation in HepG2 cells compared to sorafenib, suggesting its potential as an alternative therapeutic agent .
  • In Vivo Anti-Tumor Activity : Further investigations indicated that this compound exhibited anti-tumor activity in xenograft models, supporting its efficacy beyond in vitro settings .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's efficacy is closely linked to its structural components, particularly the methoxy groups which enhance binding to kinase targets .

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinoline

InChI

InChI=1S/C15H18ClNO4/c1-18-5-7-20-14-9-11-12(16)3-4-17-13(11)10-15(14)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IYDLJQIGEIUDGY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=CN=C2C=C1OCCOC)Cl

Origin of Product

United States

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